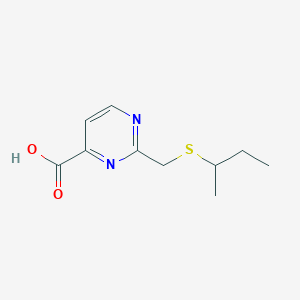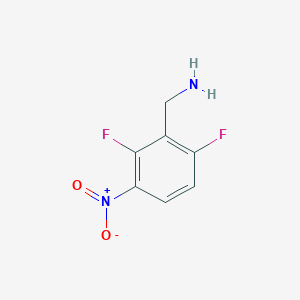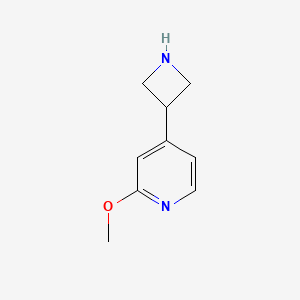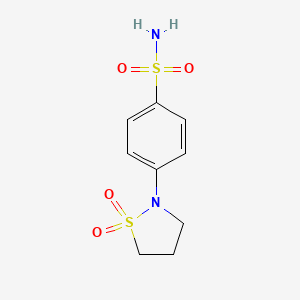
3-(3,4-Dimethoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO2. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which can influence its chemical reactivity and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically proceeds under mild conditions and yields the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can react with the methoxy groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxyphenylbutanone, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The methoxy groups on the benzene ring play a crucial role in its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3-(3,4-Dimethoxyphenyl)propan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
3-(3,4-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3/h4-5,8-9H,6-7,13H2,1-3H3 |
Clé InChI |
XZGIXSLHJDKMKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




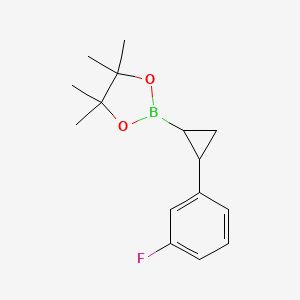

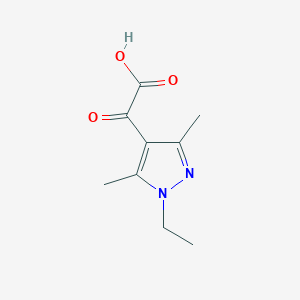
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)


